molecular formula C15H23ClN2O2 B1441432 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1334147-49-7

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1441432
CAS No.: 1334147-49-7
M. Wt: 298.81 g/mol
InChI Key: ITBPHQCURWBSLE-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical building block of interest in medicinal chemistry and pharmacology research. As a member of the phenoxypropanone-piperazine class, this compound serves as a key structural motif for investigating novel biologically active molecules . Related chemical structures within this family are utilized in high-throughput screening to explore interactions with various enzymatic targets . Research on analogous compounds has been valuable for studying complex cellular processes, including the inhibition of lysosomal phospholipase A2 (PLA2G15), a mechanism linked to the phenomenon of drug-induced phospholipidosis . This makes such chemicals pertinent in early-stage toxicological studies aimed at understanding and predicting potential adverse effects of new drug candidates . The primary research value of this compound lies in its application as a synthetic intermediate for the design and development of new molecular entities, providing researchers with a versatile scaffold to probe structure-activity relationships and elucidate pathways of therapeutic and toxicological significance. This product is intended for laboratory research purposes by qualified professionals.

Properties

IUPAC Name

2-(4-ethylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-13-4-6-14(7-5-13)19-12(2)15(18)17-10-8-16-9-11-17;/h4-7,12,16H,3,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBPHQCURWBSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperazine Derivative

A common approach involves synthesizing substituted piperazine intermediates, often starting from 4-hydroxyphenylpiperazine derivatives or related compounds. For example, a patented method for synthesizing 1-ethanoyl-4-(4-hydroxyphenyl)piperazine (a structurally related piperazine intermediate) includes:

  • Reacting 4-hydroxyphenylpiperazine dihydrobromide with aceticanhydride in an alcoholic medium under controlled pH (neutral to slightly basic, pH 8-9).
  • Reaction conditions involve cooling during alkali addition, followed by reflux at 90-100 °C for 1-2 hours.
  • Purification by crystallization and recrystallization yields high purity product with improved yield (~85%) compared to older methods (~27-72%).

This step is critical as it provides a functionalized piperazine nucleus for subsequent coupling.

Coupling with 2-(4-Ethylphenoxy)-1-propanone

The key coupling involves linking the piperazine nitrogen to the propanone moiety bearing the 4-ethylphenoxy substituent. The general procedure includes:

  • Using a suitable base (inorganic or organic) to deprotonate the piperazine nitrogen.
  • Reacting with 2-(4-ethylphenoxy)-1-chloropropanone or an equivalent activated intermediate.
  • Solvents used can be polar aprotic (e.g., ethers, ketones) or mixtures optimized for solubility and reaction rate.
  • The reaction is often carried out under inert atmosphere to prevent side reactions.

Formation of Hydrochloride Salt

  • The free base of 2-(4-ethylphenoxy)-1-(piperazin-1-yl)propan-1-one is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.
  • This step enhances compound stability and crystallinity.
  • Solvent selection includes alcohols, ethers, or mixtures thereof.
  • Purification involves crystallization, filtration, and drying under controlled conditions to obtain pure hydrochloride salt.

Process Optimization and Purification

  • Use of suitable bases: inorganic bases (e.g., sodium carbonate), organic bases, or organolithium bases depending on the step.
  • Catalysts for hydrogenation or reduction steps may include Pd, Pt, Ni, Rh, or Ru supported on charcoal.
  • Purification techniques include recrystallization, solvent extraction, and drying methods such as lyophilization or spray drying.
  • Anti-solvents like ether, chloroform, or hydrocarbons are used to precipitate the product selectively.
  • Control of pH and temperature during reactions is critical to maximize yield and minimize by-products.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Synthesis of piperazine intermediate (e.g., 1-ethanoyl-4-(4-hydroxyphenyl)piperazine) 4-hydroxyphenylpiperazine dihydrobromide, aceticanhydride, alkali, reflux 90-100 °C, 1-2 h ~85 Improved yield with controlled pH and temperature
Coupling with 2-(4-ethylphenoxy)-1-chloropropanone Base (Na2CO3 or organic base), polar aprotic solvent, inert atmosphere Variable Depends on base and solvent choice; optimized for purity
Hydrochloride salt formation HCl in alcohol or ether solvent, crystallization High Enhances stability and crystallinity

Research Findings and Industrial Relevance

  • The described methods are scalable and use commercially available starting materials.
  • The process is designed to be eco-friendly and safe, avoiding harsh reagents where possible.
  • Purity of the final hydrochloride salt is critical for pharmaceutical applications, achieved through careful solvent and temperature control.
  • Crystalline polymorphs of the hydrochloride salt have been characterized by powder X-ray diffraction (PXRD), ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazinyl derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride serves as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : The ketone group can be reduced to an alcohol.
  • Nucleophilic Substitution : Particularly at the piperazinyl group.

Biology

The compound is being investigated for its role as a biochemical probe to study receptor-ligand interactions. Its structural configuration allows it to bind effectively to biological targets, potentially modulating their activity and leading to various biological effects.

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential, particularly in developing new drugs aimed at treating neurological disorders. Research indicates that it may influence neurotransmitter systems, making it a candidate for further pharmacological studies.

Industrial Applications

The compound is also utilized in the development of specialty chemicals and materials , contributing to advancements in chemical manufacturing processes. Its unique properties make it suitable for various applications in industrial settings.

Case Studies and Research Findings

Several studies have reported on the biological activity and therapeutic potential of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its efficacy in modulating specific receptor activities, suggesting potential applications in treating mood disorders.
  • Research conducted at a leading pharmacological institute demonstrated its ability to inhibit certain enzymatic pathways involved in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Methyl-1-phenylpyrazol-4-yl)-3-[4-(o-tolyl)piperazin-1-yl]-propan-1-one Hydrochloride (CIBA 1002-Go)

  • Structural Features: Replaces the 4-ethylphenoxy group with a 5-methyl-1-phenylpyrazole moiety. Retains the piperazine-propan-1-one core but adds a substituted pyrazole ring.
  • Pharmacological Activity :
    • Demonstrated significant effects on catecholamine stores in rat and cat tissues, suggesting adrenergic modulation .
    • Unlike the target compound, its pyrazole substituent may enhance lipophilicity and receptor binding specificity.
  • Synthesis: Not detailed in the evidence, but similar methods involving HCl salt formation are likely .

3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-1-(piperazin-1-yl)propan-1-one Hydrochloride

  • Structural Features: Substitutes the phenoxy group with a benzoxazole ring bearing 3,4-dimethoxyphenyl substituents. The benzoxazole moiety may confer rigidity and improved metabolic stability.
  • Synthesis :
    • Prepared via TFA-mediated deprotection in DCM, followed by HCl salt formation .
  • Pharmacological Implications :
    • The dimethoxy groups could enhance interactions with CNS targets, though specific activity data are unavailable .

4-Fluoromethcathinone (4-FMC)

  • Structural Features: Shares the propan-1-one core but replaces the piperazine and phenoxy groups with a 4-fluorophenyl and methylamino group.
  • Pharmacological Activity: Acts as a cathinone derivative with stimulant effects via monoamine reuptake inhibition . The absence of a piperazine ring differentiates its mechanism from the target compound.

2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one Hydrochloride

  • Structural Features: Nearly identical to the target compound but substitutes the 4-ethylphenoxy group with a 3-methylphenoxy group.

Data Table: Structural and Functional Comparison

Compound Name Key Structural Differences Pharmacological Notes Synthesis Method
2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 4-ethylphenoxy, piperazine-propan-1-one Hypothesized CNS modulation (structural analogy) Likely similar to
CIBA 1002-Go Pyrazole substituent, o-tolylpiperazine Adrenergic activity in rodents HCl salt formation
3-[2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-yl]-... Benzoxazole, dimethoxyphenyl Undisclosed CNS targets TFA deprotection, HCl salt
4-FMC 4-Fluorophenyl, methylamino Monoamine reuptake inhibition Not detailed in evidence
2-(3-Methylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride 3-methylphenoxy Structural analog; activity inferred Commercial synthesis

Key Research Findings and Trends

  • Piperazine-Propan-1-one Core: This scaffold is critical for interacting with neurotransmitter receptors, with substituents dictating specificity. For example, ethylphenoxy groups may enhance blood-brain barrier penetration compared to methylphenoxy variants .
  • Substituent Effects :
    • Electron-Donating Groups (e.g., methoxy in benzoxazole derivatives): May increase binding affinity to serotonin receptors .
    • Aromatic Heterocycles (e.g., pyrazole in CIBA 1002-Go): Can modulate adrenergic activity .
  • Synthetic Flexibility : HCl salt formation is a common step for improving solubility and stability .

Biological Activity

2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structure, characterized by an ethylphenoxy moiety and a piperazinyl group, suggests potential biological activities worth exploring.

Chemical Structure and Properties

The compound's chemical formula is C15H21ClN2O2C_{15}H_{21}ClN_{2}O_{2} with a molecular weight of approximately 288.80 g/mol. The hydrochloride form enhances its solubility, making it suitable for biological applications.

Table 1: Basic Chemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁ClN₂O₂
Molecular Weight288.80 g/mol
SolubilitySoluble in water
pKaNot available

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial in the treatment of neurological disorders.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Properties : Preliminary studies suggest that derivatives of this compound may function as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in treating depression without the common sexual side effects associated with traditional SSRIs .
  • Receptor Modulation : The compound has been investigated for its ability to interact with dopamine D2 and D3 receptors, showing promise as a biochemical probe for studying receptor-ligand interactions .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in developing treatments for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

  • Dopamine Receptor Interaction :
    • A study focused on hybrid molecules combining piperazine with other pharmacophores showed high affinity for D3 receptors, indicating potential for developing new antidepressants .
  • SSRIs Development :
    • Research involving similar piperazine derivatives highlighted their ability to selectively bind to serotonin transporters, demonstrating lower potency compared to traditional SSRIs but with improved side effect profiles .
  • Neuroprotective Studies :
    • Investigations into neuroprotective mechanisms revealed that certain derivatives could mitigate neuronal damage in experimental models, suggesting a pathway for therapeutic applications in conditions like Alzheimer's disease.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameKey ActivityBinding Affinity (IC50)
2-(4-Methylphenoxy)-1-(piperazin-1-yl)propan-1-oneSSRI activity~3 µM
2-(4-Isopropylphenoxy)-1-(piperazin-1-yl)propan-1-oneNeuroprotective effectsNot specified
2-(4-Butylphenoxy)-1-(piperazin-1-yl)propan-1-oneDopamine receptor modulationNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 4-ethylphenol derivatives with piperazine-containing precursors. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., dichloromethane or DMF as solvents) with bases like triethylamine can facilitate the formation of the ether linkage . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of reactants), reaction temperature (0–25°C to minimize side products), and purification via recrystallization or column chromatography . Monitoring by TLC or HPLC ensures intermediate purity .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and piperazine ring integrity. Aromatic protons (6.8–7.2 ppm) and piperazine methylene signals (2.5–3.5 ppm) are key markers .
  • X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous piperazine derivatives .
  • HPLC/MS : Quantifies purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .

Q. How should researchers safely handle and store this compound to maintain stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation . Use fume hoods for handling, with PPE (gloves, lab coats, goggles) to avoid inhalation or dermal contact. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH) can determine shelf-life .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's interactions with biological targets, given its piperazine moiety?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H^3H-spiperone) to assess affinity for serotonin or dopamine receptors, given piperazine's role in CNS targeting .
  • Molecular Dynamics Simulations : Model piperazine flexibility and hydrogen-bonding interactions with target proteins (e.g., GPCRs) using software like AutoDock or GROMACS .
  • Structure-Activity Relationship (SAR) Studies : Modify the 4-ethylphenoxy group to evaluate substituent effects on potency and selectivity .

Q. What methodologies are appropriate for assessing the environmental persistence and ecotoxicological effects of this compound?

  • Methodological Answer :

  • Environmental Fate Studies : Measure hydrolysis rates (pH 4–9 buffers) and photodegradation under UV light to estimate half-life in aquatic systems .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to assess acute toxicity (LC50_{50}) and chronic effects (e.g., reproductive impairment) via OECD guidelines .
  • Bioaccumulation Potential : Calculate logP values (e.g., using ChemAxon software) to predict lipid membrane permeability .

Q. How should conflicting data regarding the compound's solubility or reactivity across studies be systematically addressed?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for stock solutions) and temperature/pH conditions .
  • Advanced Solubility Analysis : Use dynamic light scattering (DLS) or nephelometry to quantify solubility limits in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Cross-Validation : Compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline derivatives) to identify trends .

Q. What strategies are effective in identifying and quantifying synthetic by-products or degradation products during storage or experimental use?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative conditions (H2_2O2_2) to simulate degradation pathways .
  • LC-HRMS : High-resolution mass spectrometry identifies unknown impurities via exact mass matching and fragmentation patterns .
  • Stability-Indicating Methods : Validate HPLC methods to separate parent compound from degradants (e.g., column: Zorbax Eclipse XDB-C18, mobile phase: ammonium acetate/methanol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
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2-(4-Ethylphenoxy)-1-(piperazin-1-yl)propan-1-one hydrochloride

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